molecular formula C13H16O6 B600840 QS-4 CAS No. 58186-01-9

QS-4

Cat. No.: B600840
CAS No.: 58186-01-9
M. Wt: 268.27
InChI Key:
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Description

QS-4 is a compound known for its potential as a quorum sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate with each other using signaling molecules. This communication regulates various functions, including virulence, biofilm formation, and antibiotic resistance. This compound has shown promise in disrupting these processes, making it a valuable compound in the fight against bacterial infections.

Mechanism of Action

Target of Action

The primary target of QS-4, a quorum sensing (QS) molecule, is the bacterial population. QS is a mechanism that allows bacteria to monitor their population density and regulate gene expression accordingly . This compound, like other QS molecules, is involved in cell-to-cell communication, enabling bacteria to detect and respond to changes in cell population density .

Mode of Action

This compound interacts with its targets by regulating gene expression based on dynamic environmental cues . It is part of a cellular signaling process that allows individual bacteria within colonies to coordinate and carry out colony-wide functions . This compound, like other QS molecules, is produced and secreted by bacteria, and its concentration in the environment increases as the bacterial population grows .

Biochemical Pathways

This compound affects various biochemical pathways in bacteria. It regulates a series of physiological and biochemical functions, such as biofilm formation, conjugation, competence, bacteriocin production, and pathogenesis . These functions are achieved by bacteria producing, secreting, sensing, and responding to this compound .

Pharmacokinetics

The pharmacokinetics of this compound, like other QS molecules, involves its production, secretion, sensing, and response by bacteria . .

Result of Action

The action of this compound results in coordinated bacterial behavior. It enables bacteria to restrict the expression of specific genes to high cell densities, where the resulting phenotypes will be most beneficial . This can lead to effects such as increased virulence, biofilm formation, and antibiotic resistance .

Action Environment

The action of this compound is influenced by environmental factors. Physical factors such as pH, temperature, water, and oxygen availability are known to influence the sensing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

QS-4 can be synthesized through a multi-step process involving the combination of halogen-substituted anthranilic acids with aminoethyl or aminobutyl derivatives of quinoline. The synthesis typically involves the formation of an oxadiazole ring, which is a key structural component of this compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency. The use of automated reactors and continuous flow systems can enhance the efficiency of this compound production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

QS-4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its quorum sensing inhibitory properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized this compound compounds.

Scientific Research Applications

QS-4 has a wide range of scientific research applications, including:

    Chemistry: this compound is used to study the mechanisms of quorum sensing and to develop new strategies for inhibiting bacterial communication.

    Biology: Researchers use this compound to investigate the role of quorum sensing in bacterial virulence and biofilm formation.

    Medicine: this compound has potential as a therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.

    Industry: this compound can be used in industrial settings to prevent biofilm formation on surfaces and equipment, improving hygiene and reducing maintenance costs.

Comparison with Similar Compounds

Similar Compounds

    Quorum sensing inhibitors: Other compounds that inhibit quorum sensing include furanones, halogenated furanones, and synthetic analogs of natural quorum sensing molecules.

    Antibiotics: While antibiotics kill or inhibit the growth of bacteria, QS-4 specifically targets the communication pathways, making it a complementary approach to traditional antibiotics.

Uniqueness of this compound

This compound is unique in its ability to specifically target quorum sensing pathways without directly killing the bacteria. This reduces the selective pressure for the development of resistance, making it a promising candidate for long-term use in managing bacterial infections.

Properties

CAS No.

58186-01-9

Molecular Formula

C13H16O6

Molecular Weight

268.27

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

6-(3-carboxypropyl)-2,3-diMethoxy-5-Methyl-1,4-benzoquinone

Origin of Product

United States
Customer
Q & A

Q1: What is QS-4 and how is it formed?

A1: this compound, chemically known as 6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone, is a metabolite of the drug idebenone (CV-2619). [, ] It is formed through a series of metabolic reactions. Idebenone undergoes side-chain oxidation followed by beta-oxidation, leading to the formation of QS-10, QS-8, and QS-6. Further beta-oxidation of QS-6 results in the formation of this compound. [, ]

Q2: What are the major metabolic pathways of idebenone in rats and dogs?

A2: The primary metabolic pathway of idebenone in both rats and dogs involves the shortening of its side chain through oxidation, resulting in the sequential formation of metabolites: QS-10, QS-8, QS-6, and ultimately, this compound. [, ] These metabolites can undergo further modifications, including reduction of the quinone ring to a hydroquinone form, followed by conjugation with sulfate or glucuronide groups. [, ]

Q3: What is the predominant metabolite of idebenone found in the plasma and urine of rats and dogs?

A3: Dihydro this compound sulfate, a conjugated form of the reduced this compound metabolite, is the primary metabolite detected in the plasma and urine of both rats and dogs following idebenone administration. []

Q4: What is the main metabolite found in the bile of rats after idebenone administration?

A4: Dihydro QS-10 glucuronide, a conjugated form of the reduced QS-10 metabolite, is the major metabolite observed in the bile of rats following idebenone administration. []

Q5: How can this compound be utilized to identify ferroptosis?

A5: this compound, a quinoxalinone-based fluorescent probe containing a reactive aromatic thioether group, can be employed to detect ferroptosis. [] In the presence of elevated levels of reactive oxygen species (ROS) and hemeoxygenase-1 (HO-1), characteristic indicators of ferroptosis, this compound undergoes oxidation. [] This oxidation transforms this compound into its sulfoxide derivative, QSO-4, resulting in a noticeable shift in fluorescence emission from red to green. [] This distinct color transition serves as a visual indicator of ferroptosis occurrence.

Q6: What are the advantages of using this compound as a fluorescent probe for ferroptosis identification?

A6: this compound offers specific and rapid detection of ferroptosis in living cells and tissues, addressing a previous challenge in the field. [] The reaction-induced color conversion from red to green provides a clear visual signal upon interaction with specific biochemical markers of ferroptosis. []

Q7: How were the thermal histories of ochre fragments from Qafzeh Cave determined?

A8: Researchers analyzed the thermal activation characteristics of the 110°C thermoluminescence (TL) peak in quartz grains extracted from the ochre fragments. [] By comparing these characteristics to those of natural ochre and laboratory-heated samples, scientists were able to deduce the past thermal exposure of the archaeological ochre. []

Q8: What is the role of this compound in preventing PDC bit balling in drilling fluids?

A9: this compound, in this context referring to calcium carbonate, is a key component in a drilling fluid formula designed to prevent polycrystalline diamond compact (PDC) bit balling. [] This formulation, with specific ratios of treating agents, helps to maintain drilling fluid properties that reduce frictional resistance and prevent sticking, enhancing drilling efficiency. []

Q9: How does this compound contribute to the control of suspended sediment discharge in volcanic ash soil regions?

A10: Research on controlling suspended sediment discharge in small river basins covered with volcanic ash soil, primarily in snowy and cold regions, involves analyzing sediment characteristics. [] While this compound is not specifically mentioned, the study highlights the importance of understanding the unique properties of volcanic ash soil, which is light, loosely consolidated, and prone to erosion during snowmelt. [] This information is crucial for developing effective sediment control strategies.

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